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Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

Cat. No.: B3038281 Get Quote

This guide provides an in-depth analysis of the spectral data for 2-Amino-3-
methylbenzaldehyde (C₈H₉NO), a key aromatic building block in the synthesis of

pharmaceuticals and other fine chemicals. Understanding its spectroscopic signature is

paramount for researchers in drug development and organic synthesis for reaction monitoring,

quality control, and structural confirmation. Due to the limited availability of published

experimental spectra, this guide integrates experimental mass spectrometry data with high-

quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, contextualized

with experimental data from closely related isomers to ensure a robust and reliable

interpretation.

Molecular Structure and Spectroscopic Overview
The structural features of 2-Amino-3-methylbenzaldehyde—a benzene ring substituted with

an aldehyde, an amino group, and a methyl group in a 1,2,3-arrangement—give rise to a

distinct spectroscopic fingerprint. Each analytical technique provides a unique piece of the

structural puzzle.

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif",
fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C",

pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C",

pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; O_CHO [label="O", pos="3.5,2.2!"];

H_CHO [label="H", pos="2.9,0.7!"]; N_NH2 [label="N", pos="-2.6,1.5!"]; H1_NH2 [label="H",
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pos="-3.5,1.2!"]; H2_NH2 [label="H", pos="-3.5,1.8!"]; C_CH3 [label="C", pos="-2.6,-1.5!"];

H1_CH3 [label="H", pos="-3.5,-1.2!"]; H2_CH3 [label="H", pos="-3.5,-1.8!"]; H3_CH3

[label="H", pos="-3.0,-2.2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.25!"]; H6

[label="H", pos="2.2,1.25!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO --

O_CHO [style=double]; C_CHO -- H_CHO; C2 -- N_NH2; N_NH2 -- H1_NH2; N_NH2 --

H2_NH2; C3 -- C_CH3; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; C4 -- H4;

C5 -- H5; C6 -- H6; }

Caption: Molecular Structure of 2-Amino-3-methylbenzaldehyde.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For 2-Amino-3-methylbenzaldehyde, the electron ionization

(EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment

ions.

Experimental Data: Gas Chromatography-Mass
Spectrometry (GC-MS)
The experimental GC-MS data for 2-Amino-3-methylbenzaldehyde is available through the

PubChem database.[1]

m/z Relative Intensity (%) Proposed Fragment

135 100 [M]⁺ (Molecular Ion)

134 95 [M-H]⁺

106 50 [M-CHO]⁺

77 30 [C₆H₅]⁺

Interpretation of the Mass Spectrum
The mass spectrum is dominated by the molecular ion peak [M]⁺ at m/z 135, which

corresponds to the molecular weight of the compound (135.16 g/mol ).[1] A prominent peak at
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m/z 134 is attributed to the loss of a hydrogen atom, likely from the aldehyde or amino group,

forming a stable cation. The fragment at m/z 106 results from the characteristic loss of the

formyl radical (CHO), a common fragmentation pathway for benzaldehydes. The peak at m/z

77 corresponds to the phenyl cation, indicating the fragmentation of the substituted benzene

ring.

graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded,
fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-
serif", fontsize=10, color="#5F6368"];

M [label="[C₈H₉NO]⁺˙\nm/z = 135", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H

[label="[C₈H₈NO]⁺\nm/z = 134"]; M_minus_CHO [label="[C₇H₈N]⁺\nm/z = 106"]; Phenyl

[label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_H [label="- H˙"]; M -> M_minus_CHO [label="- CHO˙"]; M_minus_CHO ->

Phenyl [label="- HCN, -CH₃"]; }

Caption: Proposed Mass Fragmentation Pathway of 2-Amino-3-methylbenzaldehyde.

Experimental Protocol: GC-MS
A standard protocol for acquiring a GC-MS spectrum of a thermally stable, volatile compound

like 2-Amino-3-methylbenzaldehyde would involve:

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated

to ensure rapid vaporization.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

a capillary column. The column's stationary phase separates the components of the sample

based on their boiling points and polarities.

Mass Spectrometry: As the separated components elute from the column, they enter the

mass spectrometer, where they are ionized (typically by electron impact), and the resulting

ions are separated by their mass-to-charge ratio and detected.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 2-Amino-3-methylbenzaldehyde is expected to show

characteristic absorption bands for the amino (N-H), aldehyde (C=O and C-H), and aromatic

(C=C and C-H) groups.

Predicted IR Data
The following table presents the predicted characteristic IR absorption bands for 2-Amino-3-
methylbenzaldehyde. These predictions are based on well-established correlation tables and

comparison with the experimental spectra of similar molecules.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3450-3300
N-H stretch (asymmetric and

symmetric)
Primary Amine

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methyl

2850-2750 C-H stretch (Fermi doublet) Aldehyde

1700-1680 C=O stretch Aldehyde

1620-1580 N-H bend Primary Amine

1600-1450 C=C stretch Aromatic

850-750 C-H bend (out-of-plane) Aromatic (substituted)

Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. The two bands in the

3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of a

primary amine. The strong absorption around 1700-1680 cm⁻¹ is indicative of the C=O

stretching of the aldehyde. The presence of the aldehyde is further confirmed by the

characteristic C-H stretching bands (a Fermi doublet) between 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C-H and C=C stretching vibrations are expected in their usual regions. The out-of-
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plane C-H bending bands in the fingerprint region can provide further information about the

substitution pattern of the aromatic ring. For comparison, the experimental IR spectrum of 3-

methylbenzaldehyde shows a strong C=O stretch at 1697 cm⁻¹ and aldehyde C-H stretches

around 2900 cm⁻¹ and 2700 cm⁻¹.[2]

Experimental Protocol: FTIR Spectroscopy
A typical procedure for obtaining an FTIR spectrum of a solid sample like 2-Amino-3-
methylbenzaldehyde is:

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

The instrument's software will automatically subtract the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 2-
Amino-3-methylbenzaldehyde.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2-Amino-3-methylbenzaldehyde in CDCl₃ is summarized

below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).
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Chemical Shift (ppm) Multiplicity Integration Assignment

~9.85 Singlet 1H Aldehyde H

~7.30 Doublet 1H Aromatic H

~7.15 Triplet 1H Aromatic H

~6.70 Doublet 1H Aromatic H

~4.50 Broad Singlet 2H NH₂

~2.20 Singlet 3H CH₃

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The

aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.85 ppm. The

three aromatic protons will appear as a set of coupled multiplets in the aromatic region (6.5-7.5

ppm). The amino protons typically appear as a broad singlet around 4.50 ppm, and their

chemical shift can be concentration and solvent dependent. The methyl protons will give a

sharp singlet at approximately 2.20 ppm. For comparison, the experimental ¹H NMR spectrum

of 2-aminobenzaldehyde shows the aldehyde proton at ~9.85 ppm and the amino protons as a

broad signal around 6.12 ppm.[3] The experimental spectrum of 3-methylbenzaldehyde shows

the aldehyde proton at 9.95 ppm and the methyl protons at 2.39 ppm.[4][5]

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ is as follows:
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Chemical Shift (ppm) Assignment

~192 C=O (Aldehyde)

~150 C-NH₂

~138 C-CH₃

~135 Aromatic CH

~125 Aromatic C-CHO

~120 Aromatic CH

~118 Aromatic CH

~18 CH₃

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight

carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal,

appearing around 192 ppm. The aromatic carbons attached to the amino and aldehyde groups

are also significantly deshielded. The remaining aromatic carbons will appear in the 118-138

ppm range. The methyl carbon will be the most upfield signal, at approximately 18 ppm. The

experimental ¹³C NMR spectrum of 3-methylbenzaldehyde shows the aldehyde carbon at

192.47 ppm and the methyl carbon at 21.12 ppm, which aligns with the predicted values.[4]

Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra is:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal

standard.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.
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Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C

spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all

carbon atoms, simplifying the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic features of 2-
Amino-3-methylbenzaldehyde. By combining experimental mass spectrometry data with

robustly predicted NMR and IR spectra, and drawing comparisons with related isomers, a

detailed and reliable structural characterization is achieved. This information is invaluable for

scientists and researchers working with this compound, enabling confident identification and

quality assessment in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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